メランジン水和物

概要

説明

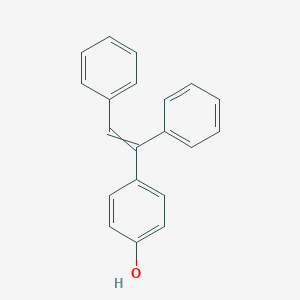

メラジン水和物は、伝統的な中国医学の柴胡舒肝散に由来する生物活性化合物です。 抗うつ作用と抗アテローム性動脈硬化作用があることが知られています 。 この化合物はクマリン誘導体であり、気分障害と胃腸機能不全に対する潜在的な治療効果について研究されてきました .

2. 製法

合成経路と反応条件: メラジン水和物は、高速逆流クロマトグラフィー(HSCCC)によって合成することができます。 このプロセスには、n-ヘキサン、酢酸エチル、メタノール、水からなる、特定の比率の二相溶媒系を使用します 。装置は特定の速度で回転され、メラジン水和物の所望の分離と精製を実現します。

工業生産方法: 工業環境では、メラジン水和物はしばしば、陳皮(Fructus Aurantii)から抽出されます。 抽出プロセスには、酢酸エチルやn-ブタノールなどの溶媒を使用して、植物材料から化合物を分離することが含まれます 。抽出された化合物は、クロマトグラフィー技術を使用して精製され、高純度のメラジン水和物が得られます。

科学的研究の応用

化学: 他のクマリン誘導体の合成のための出発物質として使用されます。

生物学: メラジン水和物は、海馬における競合的内因性RNA(ceRNA)ネットワークを調節することが示されており、これはその抗うつ効果に関連しています.

医学: この化合物は、動物モデルで顕著な抗うつ作用と推進効果を示しており、気分障害や胃腸機能不全の治療のための潜在的な候補となっています.

作用機序

メラジン水和物の作用機序には、複数の分子標的と経路が関与しています。

生化学分析

Biochemical Properties

Meranzin hydrate interacts with cytochrome P450s (CYPs) in its metabolism . Specifically, it has been identified as both a substrate and an inhibitor of CYP1A2 and CYP2C19 . These interactions play a crucial role in the biochemical reactions involving meranzin hydrate .

Cellular Effects

Meranzin hydrate has been shown to have significant effects on various types of cells and cellular processes . It can ameliorate depression-like behavior in rats and improve depression-like behaviors and hypomotility . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of meranzin hydrate is related to the competitive endogenous RNA (ceRNA) network . It has been found to regulate this network, which in turn affects the behavior of cells . Additionally, it stimulates the protein expressions of brain-derived neurotrophic factor (BDNF) and phosphorylated mammalian target of rapamycin (p-mTOR) in the hippocampus .

Temporal Effects in Laboratory Settings

The effects of meranzin hydrate change over time in laboratory settings . It has been observed that the compound’s effects on depression-like behavior and hypomotility in rats improve over time .

Dosage Effects in Animal Models

The effects of meranzin hydrate vary with different dosages in animal models . It has been observed that the compound’s effects on depression-like behavior and hypomotility in rats improve with the administration of the compound .

Metabolic Pathways

Meranzin hydrate is involved in the metabolism of cytochrome P450s (CYPs) . It acts as both a substrate and an inhibitor of CYP1A2 and CYP2C19 .

準備方法

Synthetic Routes and Reaction Conditions: Meranzin hydrate can be synthesized through high-speed counter-current chromatography (HSCCC). The process involves using a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water in specific ratios . The apparatus is rotated at a specific speed to achieve the desired separation and purification of meranzin hydrate.

Industrial Production Methods: In industrial settings, meranzin hydrate is often extracted from the herb Fructus Aurantii. The extraction process involves using solvents like ethyl acetate and n-butanol to isolate the compound from the plant material . The extracted compound is then purified using chromatographic techniques to obtain high-purity meranzin hydrate.

化学反応の分析

反応の種類: メラジン水和物は、酸化、還元、置換反応など、さまざまな化学反応を起こします。 シトクロムP450酵素、特にCYP1A2およびCYP2C19によって代謝されます .

一般的な試薬と条件:

酸化: メラジン水和物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して、酸性条件下で酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムを無水溶媒中で使用して行うことができます。

置換: 置換反応は、しばしば、メタノールナトリウムやtert-ブトキシドカリウムなどの求核試薬を極性非プロトン性溶媒中で使用します。

主な生成物: これらの反応から生成される主な生成物には、メラジン水和物のさまざまな水酸化およびメトキシ化誘導体があり、これらは異なる生物活性を示す可能性があります .

類似化合物との比較

メラジン水和物は、その特定の生物活性と分子標的のために、クマリン誘導体の中でユニークです。類似の化合物には以下が含まれます。

メラジン: 化学構造は似ていますが、生物活性は異なる、密接に関連する化合物.

ナリンギン: 柑橘類に含まれるフラボノイド配糖体で、抗酸化作用と抗炎症作用が知られています.

ネオヘスペリジン: 心臓血管の健康に対する潜在的な治療効果を持つ別のフラボノイド配糖体.

ノビレチン: 抗がん作用と抗炎症作用を持つポリメトキシフラボン.

メラジン水和物は、気分と胃腸機能の両方を調節するという二重の役割を持つため、さらなる研究と治療開発のための有望な候補となっています。

特性

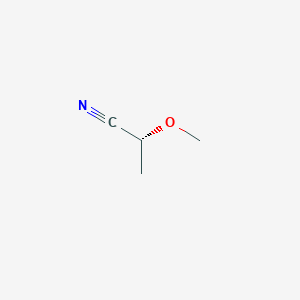

IUPAC Name |

8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-15(2,18)12(16)8-10-11(19-3)6-4-9-5-7-13(17)20-14(9)10/h4-7,12,16,18H,8H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGUASRIGLRPAX-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](CC1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5875-49-0 | |

| Record name | 5875-49-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

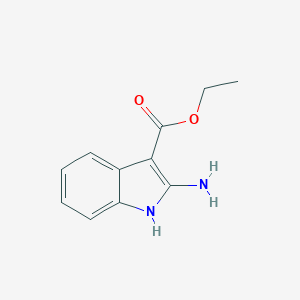

![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B16029.png)

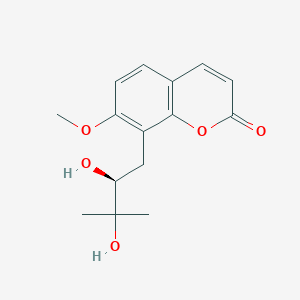

![1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone](/img/structure/B16035.png)

![trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene](/img/structure/B16058.png)